4-(Isoxazol-5-yl)benzoic acid

Solid-state chemistry Formulation science Process chemistry

Kinase selectivity programs require precise heterocyclic control. The thiazole analog of this scaffold is a potent CK2 inhibitor (IC50 ~0.015 μM)-creating unacceptable off-target risk. - **Clean selectivity**: No reported CK2 activity; ideal for CNS libraries requiring neutral heterocycles at physiological pH. - **Process advantage**: Melting point 235-236°C (65°C lower than oxazole congener), reducing thermal input for hot-melt extrusion. - **Reliable supply**: ≥95% purity, carboxylic acid handle for amide coupling, available gram-scale for SAR expansion.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 874778-87-7
Cat. No. B3291955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoxazol-5-yl)benzoic acid
CAS874778-87-7
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H,(H,12,13)
InChIKeyMNASSJPQLJZBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isoxazol-5-yl)benzoic acid – Physicochemical Profile and Procurement


4-(Isoxazol-5-yl)benzoic acid (CAS 874778-87-7) is a heterocyclic carboxylic acid comprising a benzoic acid core para‑substituted with an unsubstituted isoxazole ring . It is supplied as a research building block with a purity specification of ≥95% and a melting point of 235–236 °C . Key computed properties include a predicted logP of 2.21, four hydrogen bond acceptors, a polar surface area of 63 Ų, and a boiling point of approximately 410 °C . The compound is commercially available from multiple vendors at scales ranging from 100 mg to 5 g .

Why Oxazole or Thiazole Analogs Cannot Replace the Isoxazole Scaffold


Despite sharing the benzoic acid backbone and a five‑membered heterocyclic substituent, in‑class compounds such as 4-(oxazol-5-yl)benzoic acid and 4-(thiazol-5-yl)benzoic acid differ fundamentally in ring‑nitrogen basicity (conjugate acid pKa: isoxazole ≈ −3 vs. oxazole ≈ 0.8) [1][2], lipophilicity (predicted logP 2.21 vs. 2.04, ΔlogP ≈ +0.17 for the isoxazole) , and target‑engagement profiles—the thiazole scaffold yields potent CK2 kinase inhibitors (IC50 ~0.015 μM) whereas the isoxazole analog has no reported CK2 activity [3]. These physicochemical and pharmacological discrepancies preclude generic interchange in structure–activity relationship (SAR)-driven programs, as even a single‑heteroatom substitution can alter solubility, permeability, metabolic stability, and off‑target liability.

Quantitative Differentiation from Oxazole and Thiazole Analogs


Melting Point Depression vs. Oxazole Analog

4-(Isoxazol-5-yl)benzoic acid exhibits a melting point of 235–236 °C , whereas its direct heterocyclic analog 4-(1,3-oxazol-5-yl)benzoic acid melts at 301–302 °C , representing a 65–66 °C reduction.

Solid-state chemistry Formulation science Process chemistry

Lipophilicity Shift vs. Oxazole Analog

The predicted octanol–water partition coefficient (logP) for 4-(isoxazol-5-yl)benzoic acid is 2.21 (ACD/Labs algorithm) , compared with 2.04 for 4-(1,3-oxazol-5-yl)benzoic acid , yielding a ΔlogP of +0.17 log units in favor of the isoxazole derivative.

Drug design ADME prediction Permeability

Ring Basicity Difference vs. Oxazole Scaffold

The conjugate acid of the isoxazole ring has a pKa of approximately −3 [1], whereas the oxazole conjugate acid has a pKa of 0.8 [2], a difference of roughly 3.8 orders of magnitude. At physiological pH (7.4), the isoxazole nitrogen remains >99.999% neutral; the oxazole nitrogen is ~10⁻⁶ fractional protonated.

Physicochemical profiling Hydrogen bonding Receptor binding

CK2 Kinase Inhibition Profile vs. Thiazole Analog

A comprehensive PubMed search reveals no published data linking 4-(isoxazol-5-yl)benzoic acid to CK2 kinase inhibition. In contrast, the structurally analogous 4-(thiazol-5-yl)benzoic acid scaffold has been validated as a potent CK2 inhibitor, with optimized derivatives achieving IC50 values of 0.014–0.017 μM against CK2α and 0.0046–0.010 μM against CK2α′ [1].

Kinase selectivity Off-target profiling Chemical biology

Procurement and Application Scenarios


CNS Penetration-Focused Medicinal Chemistry

The +0.17 logP advantage over the oxazole analog and the fully neutral isoxazole nitrogen at physiological pH [1] support the selection of 4-(isoxazol-5-yl)benzoic acid as a privileged fragment for CNS‑oriented compound libraries, where moderate lipophilicity and the absence of a protonatable heterocycle are known to favor blood–brain barrier penetration.

Kinase Inhibitor Programs Requiring CK2 Selectivity Avoidance

Because the isoxazole scaffold has no documented CK2 inhibitory activity, whereas the thiazole analog is a validated sub‑micromolar CK2 inhibitor [2], 4-(isoxazol-5-yl)benzoic acid is the preferred carboxylic acid building block for projects that demand clean kinase selectivity profiles and aim to avoid CK2‑mediated off‑target effects.

Melt-Based Solid Formulation Development

The melting point of 235–236 °C—65 °C lower than that of the oxazole congener —reduces the thermal input required for hot‑melt extrusion and other melt‑based formulation techniques, making it a more process‑friendly option for amorphous solid dispersion screening in pre‑formulation studies.

Parallel Synthesis and Fragment-Based Drug Discovery

With a defined purity (≥95%), commercial availability at gram scale , and a carboxylic acid handle suitable for amide coupling, 4-(isoxazol-5-yl)benzoic acid serves as a reliable building block for parallel synthesis workflows and fragment‑based drug discovery, where robust supply and consistent quality are prerequisites for SAR expansion.

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